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Introduction
Hawkinsinuria is a rare, autosomal dominant metabolic disorder arising from a defect in the

tyrosine metabolism pathway.[1][2] It is caused by a gain-of-function mutation in the HPD gene,

which codes for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This

alteration leads to the accumulation of an unusual amino acid, hawkinsin, and its metabolites

in the urine and plasma.[4][5] While some individuals may be asymptomatic, classic

presentation in infancy, often coinciding with weaning from breast milk, includes metabolic

acidosis, failure to thrive, and a distinctive "swimming-pool" odor of the urine.[1][2][5] Early

detection through newborn screening (NBS) is critical to mitigate the clinical manifestations and

ensure proper management. This guide provides an in-depth overview of the methodologies for

the early diagnosis of Hawkinsinuria.

Biochemical Basis and Pathophysiology
The metabolic defect in Hawkinsinuria occurs in the catabolic pathway of tyrosine. The

enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is responsible for the conversion of 4-

hydroxyphenylpyruvate to homogentisate.[3][6] In individuals with Hawkinsinuria, a mutation in

the HPD gene results in a partially active enzyme that, during the catalytic process, produces a

reactive intermediate, 1,2-epoxyphenyl acetic acid. This intermediate then spontaneously

reacts with glutathione to form (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl) acetic acid,

known as hawkinsin.[1]
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The accumulation of hawkinsin and other tyrosine metabolites is responsible for the clinical

symptoms.[4] The metabolic acidosis is a key feature, and affected infants may also present

with ketosis.[4] While the symptoms can be severe in infancy, there is often a normalization of

tolerance to phenylalanine and tyrosine with age.[1]

Newborn Screening for Hawkinsinuria
Newborn screening programs are essential for the early, presymptomatic detection of

Hawkinsinuria. The primary method for screening is the analysis of amino acids in dried blood

spots (DBS) using tandem mass spectrometry (MS/MS).[5][7]

Quantitative Data from Newborn Screening
The hallmark of Hawkinsinuria in newborn screening is the elevation of tyrosine levels in the

blood. However, elevated tyrosine is not specific to Hawkinsinuria and can be seen in other

forms of tyrosinemia as well as transient tyrosinemia of the newborn.[8] Therefore, follow-up

testing is crucial.
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Analyte Specimen Method
Normal
Reference
Range

Typical
Finding in
Hawkinsinuria

Tyrosine
Dried Blood Spot

(DBS)

Tandem Mass

Spectrometry

(MS/MS)

25-150 nmol/mL

(≥4 weeks)[9]

Elevated (e.g.,

>400 µmol/L)[10]

Tyrosine Plasma

Liquid

Chromatography

-Tandem Mass

Spectrometry

(LC-MS/MS)

40-280 nmol/mL

(<4 weeks)[9]

Significantly

Elevated (e.g.,

21.5 mg/dL)[5]

[11]

Hawkinsin Urine

Gas

Chromatography

-Mass

Spectrometry

(GC-MS) / LC-

MS/MS

Not typically

present
Present

4-

hydroxyphenylpy

ruvic acid

Urine

Gas

Chromatography

-Mass

Spectrometry

(GC-MS)

Trace amounts Elevated

HPD Gene

Sequencing
Whole Blood

Next-Generation

Sequencing

(NGS)

Wild-type

sequence

Heterozygous

pathogenic

variant (e.g.,

A33T, V212M)[5]

[7]

Experimental Protocols
Amino Acid Analysis from Dried Blood Spots by Tandem
Mass Spectrometry (MS/MS)
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This is the primary screening method for identifying newborns with elevated tyrosine levels,

which may indicate Hawkinsinuria.

Methodology:

Sample Collection: A few drops of blood are collected from the newborn's heel onto a filter

paper card (Guthrie card) between 24 and 48 hours after birth. The card is allowed to air dry

completely.[7]

Sample Preparation:

A 3 mm disc is punched from the dried blood spot into a well of a 96-well microplate.

An extraction solution containing a mixture of solvents (e.g., methanol/water) and stable

isotope-labeled internal standards for the amino acids to be quantified is added to each

well.[12]

The plate is agitated to ensure complete elution of the amino acids from the filter paper.

Derivatization (Optional but common): The extracted amino acids are often derivatized (e.g.,

with butanol) to improve their chromatographic and mass spectrometric properties.[13]

Analysis by MS/MS:

The prepared sample is injected into a tandem mass spectrometer.

The instrument is operated in a multiple reaction monitoring (MRM) mode, where specific

precursor-to-product ion transitions for each amino acid and its corresponding internal

standard are monitored.

The concentration of each amino acid is calculated based on the ratio of the signal

intensity of the native amino acid to its labeled internal standard.[7]

Urinary Organic Acid Analysis by Gas Chromatography-
Mass Spectrometry (GC-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1218168?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847993/
https://pubmed.ncbi.nlm.nih.gov/38340394/
https://www.researchgate.net/figure/Processing-dried-blood-spot-samples-for-quantification-of-amino-acids-AAs-by-tandem_fig1_51598157
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847993/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This is a confirmatory test to detect the presence of hawkinsin and other abnormal tyrosine

metabolites in the urine of a newborn with elevated blood tyrosine.

Methodology:

Sample Collection: A random urine sample is collected. First morning voids are preferred due

to their concentration.[14]

Sample Preparation:

An internal standard is added to a specific volume of urine.

The organic acids are extracted from the urine using a solvent extraction method (e.g.,

with ethyl acetate).[14]

The solvent is evaporated to dryness.

Derivatization: The dried residue is derivatized to make the organic acids volatile for GC

analysis. This is typically done using a silylating agent (e.g., BSTFA).

Analysis by GC-MS:

The derivatized sample is injected into a gas chromatograph coupled to a mass

spectrometer.

The different organic acids are separated based on their boiling points and interaction with

the GC column.

The mass spectrometer is used to identify the individual compounds based on their unique

mass spectral fragmentation patterns. The presence of a peak corresponding to the mass

spectrum of derivatized hawkinsin confirms the diagnosis.[15]

Molecular Genetic Testing of the HPD Gene by Next-
Generation Sequencing (NGS)
Definitive diagnosis is achieved by identifying a pathogenic variant in the HPD gene.

Methodology:
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DNA Extraction: Genomic DNA is extracted from a whole blood sample.

Library Preparation:

The DNA is fragmented, and adapters are ligated to the ends of the fragments.

The region of interest (the HPD gene) is enriched using a targeted capture method.[16]

Sequencing: The prepared library is sequenced on a next-generation sequencing platform.

[17]

Data Analysis:

The sequencing reads are aligned to the human reference genome.

Variant calling is performed to identify any differences between the patient's HPD gene

sequence and the reference sequence.

The identified variants are annotated and classified based on their predicted pathogenicity.

The presence of a known or likely pathogenic heterozygous variant in the HPD gene

confirms the diagnosis of Hawkinsinuria.[5][18]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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